molecular formula C21H16N2O2S B375146 N-[1,1'-biphenyl]-4-yl-8-quinolinesulfonamide

N-[1,1'-biphenyl]-4-yl-8-quinolinesulfonamide

Cat. No.: B375146
M. Wt: 360.4g/mol
InChI Key: USABHGCWAHHONW-UHFFFAOYSA-N
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Description

N-[1,1'-biphenyl]-4-yl-8-quinolinesulfonamide is a compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by the presence of a biphenyl group attached to a quinoline-8-sulfonamide moiety. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,1'-biphenyl]-4-yl-8-quinolinesulfonamide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of the sulfonamide linkage between the biphenyl and quinoline groups. The reaction is carried out under mild conditions, often at room temperature, using anhydrous acetonitrile as the solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, employing scalable catalysts, and ensuring environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

N-[1,1'-biphenyl]-4-yl-8-quinolinesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the biphenyl or quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted biphenyl-quinoline compounds .

Scientific Research Applications

N-[1,1'-biphenyl]-4-yl-8-quinolinesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1,1'-biphenyl]-4-yl-8-quinolinesulfonamide involves its interaction with specific molecular targets. In cancer cells, the compound inhibits the M2 isoform of pyruvate kinase (PKM2), a key enzyme in glycolysis. By modulating PKM2 activity, the compound disrupts the metabolic pathways that cancer cells rely on for growth and proliferation. This leads to reduced intracellular pyruvate levels and impacts cancer cell viability and cell-cycle phase distribution .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide
  • 8-quinolinesulfonamido-1,2,3-triazoles

Uniqueness

N-[1,1'-biphenyl]-4-yl-8-quinolinesulfonamide stands out due to its high selectivity and potency as a PKM2 modulator.

Properties

Molecular Formula

C21H16N2O2S

Molecular Weight

360.4g/mol

IUPAC Name

N-(4-phenylphenyl)quinoline-8-sulfonamide

InChI

InChI=1S/C21H16N2O2S/c24-26(25,20-10-4-8-18-9-5-15-22-21(18)20)23-19-13-11-17(12-14-19)16-6-2-1-3-7-16/h1-15,23H

InChI Key

USABHGCWAHHONW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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